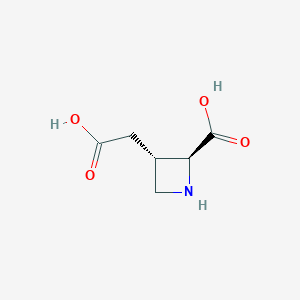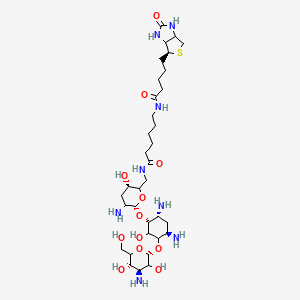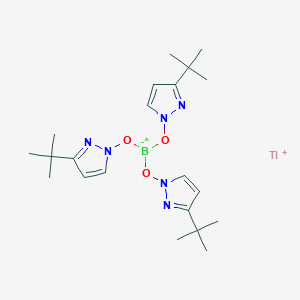
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is a type of poly(pyrazolyl)borate ligand . These ligands were first described by Trofimenko in the 1960s and have been used in a variety of applications, including as enzymatic models, for the development of new materials, and as catalysts in reactions .
Molecular Structure Analysis
The molecular formula of Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt is C21H34BN6O3Tl. The structure of this compound allows for the fine-tuning of the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings .Chemical Reactions Analysis
Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Safety And Hazards
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt may cause eye and skin irritation . Ingested thallium compounds are extremely toxic, causing convulsions, coma, conjunctivitis, runny nose, polyneuritis, motor and sensory peripheral neuropathy, encephalopathy, arterial hypertension, rapid heart rate, and skin eruptions . It is also fatal if inhaled and toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
The synthesis of poly(pyrazolyl)borates is a field of ongoing research. Despite the more than 4200 crystal structures of this type of complexes that have been described, the simultaneous pyrazole decoration with bulky and electron-withdrawing substituents has not been possible to date . Future research may focus on overcoming these limitations and expanding the scope of functional groups that can be incorporated into these ligands .
Eigenschaften
InChI |
InChI=1S/C21H33BN6O3.Tl/c1-19(2,3)16-10-13-26(23-16)29-22(30-27-14-11-17(24-27)20(4,5)6)31-28-15-12-18(25-28)21(7,8)9;/h10-15H,1-9H3;/q-1;+1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGSEPHCDANZHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](ON1C=CC(=N1)C(C)(C)C)(ON2C=CC(=N2)C(C)(C)C)ON3C=CC(=N3)C(C)(C)C.[Tl+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN6O3Tl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydro-tris(3-tert-Butylpyrazol-1-yl)borate thallium salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

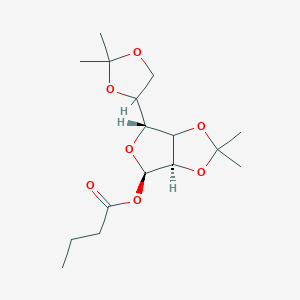
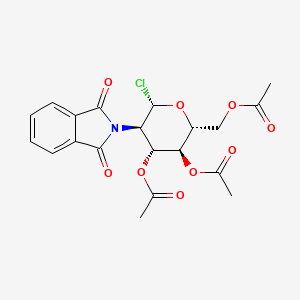
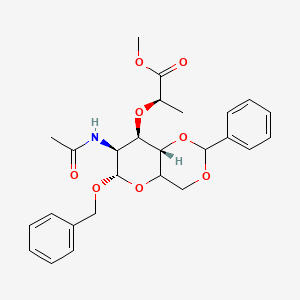
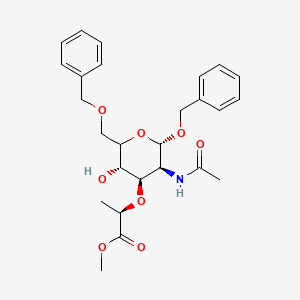
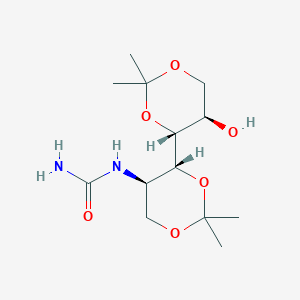
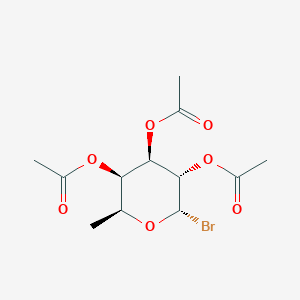



![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)

